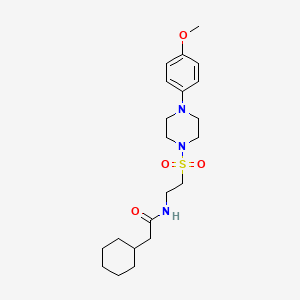

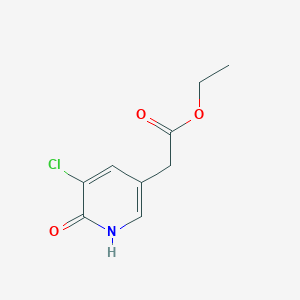

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

- Researchers have explored its ability to inhibit NLRP3-dependent pyroptosis (cell death) and interleukin-1β (IL-1β) release in macrophages .

Inflammasome Modulation

Neuropharmacology

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the delta opioid receptor . This receptor is a G protein-coupled receptor that binds endogenous opioid peptides and is involved in pain modulation and analgesia.

Mode of Action

The compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxobutanoic acid with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a benzylpiperidine moiety and esterification with methanol. The final product is a carboxylate ester of the tetrahydroquinazoline core with a substituted amide side chain.", "Starting Materials": [ "2-amino-4-oxobutanoic acid", "2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "benzylpiperidine", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxobutanoic acid with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the tetrahydroquinazoline core with a carboxylic acid side chain.", "Step 2: Addition of benzylpiperidine to the carboxylic acid side chain using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt) to form the substituted amide side chain.", "Step 3: Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester of the carboxylic acid side chain." ] } | |

CAS RN |

946243-46-5 |

Product Name |

Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

Molecular Formula |

C26H30N4O4S |

Molecular Weight |

494.61 |

IUPAC Name |

methyl 3-[4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H30N4O4S/c1-34-25(33)19-9-10-21-22(16-19)28-26(35)30(24(21)32)13-5-8-23(31)27-20-11-14-29(15-12-20)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,20H,5,8,11-15,17H2,1H3,(H,27,31)(H,28,35) |

InChI Key |

JPHPOGVEHJCMIM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-acetamidophenyl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2442624.png)

![Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B2442625.png)

![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)

![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442636.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2442644.png)